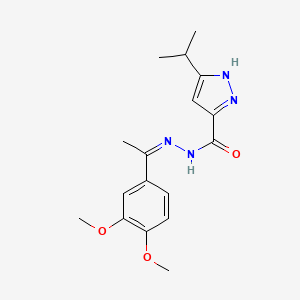

(Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-10(2)13-9-14(20-19-13)17(22)21-18-11(3)12-6-7-15(23-4)16(8-12)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFTXCWESLHPRE-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is synthesized through the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The structure is characterized by a pyrazole ring, which is known for its ability to exhibit a wide range of biological activities. The molecular formula is with a molecular weight of 330.388 g/mol .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer).

- Inhibition Concentrations :

These findings suggest that the compound can effectively inhibit tumor growth and may induce apoptosis in cancer cells.

2. Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory activity:

- Mechanism : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Efficacy : In vitro studies showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .

This suggests potential use in treating inflammatory diseases.

3. Antioxidant Activity

Antioxidant properties were evaluated using various assays:

- Scavenging Activities : The compound showed effective scavenging of radicals such as ABTS˙⁺ and DPPH.

- Results : Modifications to the hydroxyl groups were found to enhance antioxidant activity, indicating structural activity relationships are crucial for efficacy.

Data Tables

Here are summarized findings from various studies regarding the biological activities of this compound:

| Activity | Cell Line/Model | Inhibition/Effect | Concentration (µM) |

|---|---|---|---|

| Anticancer | MCF7 | GI = 3.79 | 3.79 |

| SF-268 | GI = 12.50 | 12.50 | |

| NCI-H460 | GI = 42.30 | 42.30 | |

| Anti-inflammatory | In vitro | TNF-α Inhibition = 85% | 10 |

| Antioxidant | ABTS/DPPH assays | Effective scavenging | Variable |

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Effects : A study evaluated the effects of various pyrazole derivatives on A549 lung cancer cells, where significant growth inhibition was observed with certain derivatives showing IC values as low as 26 µM .

- Inflammation Model : In an animal model of carrageenan-induced edema, pyrazole derivatives exhibited substantial reductions in swelling compared to control groups treated with standard anti-inflammatory drugs .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide. The resulting compound features a pyrazole core, which is significant for its biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound.

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, a study reported that pyrazole derivatives exhibited IC50 values ranging from 1.1 µM to 3.3 µM against HCT116 and MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the SubG1/G1 phase. This mechanism was observed in various derivatives of pyrazole compounds, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity.

- Inhibition Studies : Research indicates that certain pyrazole derivatives exhibit strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, one derivative showed an IC50 value of 0.15 µg/mL against Staphylococcus aureus DNA gyrase, highlighting its potential as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer properties on A549 lung cancer cells. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through a dose-dependent mechanism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 2.5 | Induces apoptosis |

| Other Pyrazole Derivative | HCT116 | 1.6 | Cell cycle arrest |

Case Study 2: Antibacterial Properties

In another investigation focusing on antibacterial properties, various pyrazole derivatives were tested against common bacterial strains. The study found that compounds similar to this compound demonstrated significant activity against both Staphylococcus aureus and Bacillus subtilis with promising IC50 values .

| Compound | Bacteria | IC50 (µg/mL) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 0.15 |

| Pyrazole Derivative B | Bacillus subtilis | 0.25 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with E-DPPC’s 2,4-dichlorophenyl (electron-withdrawing), impacting solubility and electronic properties. Methoxy groups enhance solubility in polar solvents compared to chloro substituents .

Physicochemical and Electronic Properties

Table 2: Computational Data from DFT Studies (B3LYP/6-311 G** Level)

Key Findings :

- HOMO-LUMO Gaps : Comparable band gaps (~4.4 eV) suggest similar kinetic stability across derivatives.

- Dipole Moments : The target compound’s lower dipole moment (4.5 D) versus E-DPPC (5.2 D) reflects reduced polarity, aligning with its higher logP value (2.1 vs. 3.8) .

Bioactivity and Molecular Docking

For example:

- E-DPPC : Demonstrated moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to chloro groups enhancing membrane penetration .

- Target Compound : Hypothetically, the 3,4-dimethoxyphenyl group may improve interactions with eukaryotic enzymes (e.g., tyrosine kinases), though steric hindrance from isopropyl could reduce efficacy.

Computational and Experimental Methodologies

- X-ray Crystallography : Tools like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for resolving Z/E configurations and intermolecular interactions .

- DFT Calculations : Solvation models (e.g., IEFPCM) predict aqueous behavior, showing the target compound’s lower solubility compared to nitro-substituted analogs .

Q & A

Basic Question: What are the optimized synthetic routes for (Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, considering regioselectivity and yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrazole-5-carbohydrazide core via condensation of 3-isopropyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours).

- Step 2: Schiff base formation by reacting the carbohydrazide intermediate with 1-(3,4-dimethoxyphenyl)ethylidene ketone in anhydrous methanol, catalyzed by glacial acetic acid (room temperature, 12 hours).

- Regioselectivity Control: Use of Z-configuration-favoring conditions (e.g., steric hindrance from the 3-isopropyl group and low-temperature crystallization) ensures preferential formation of the (Z)-isomer .

- Yield Optimization: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >85% purity, with total yields ranging from 60–72% depending on solvent polarity .

Basic Question: Which spectroscopic and crystallographic methods are critical for confirming the Z-configuration and structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key diagnostic signals include the hydrazide NH proton (δ 10.2–10.8 ppm, broad singlet) and the imine proton (δ 8.3–8.5 ppm, singlet). The Z-configuration is confirmed by NOESY correlations between the 3-isopropyl group and the ethylidene moiety .

- X-ray Crystallography: Single-crystal analysis resolves the planar geometry of the pyrazole ring and the dihedral angle (≈15°) between the 3,4-dimethoxyphenyl and pyrazole planes, confirming stereochemistry .

- FT-IR: Strong absorption bands at 1660–1680 cm⁻¹ (C=O stretch) and 1590–1610 cm⁻¹ (C=N stretch) validate the hydrazide and imine functionalities .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-isopropyl and 3,4-dimethoxyphenyl groups in biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with (a) bulkier alkyl groups (e.g., tert-butyl) at the 3-position and (b) methoxy-substituted aryl groups (e.g., 2,5-dimethoxyphenyl) to assess steric and electronic effects.

- Biological Assays: Test analogs in in vitro models (e.g., enzyme inhibition assays for acetylcholinesterase) and in vivo seizure models (e.g., maximal electroshock (MES) and pentylenetetrazol (PTZ) tests).

- Key Findings:

Advanced Question: What strategies resolve discrepancies in biological activity data across different assay models for this compound?

Methodological Answer:

- Assay-Specific Variables:

- MES vs. PTZ Models: MES detects sodium channel blockers, while PTZ identifies GABAergic enhancers. Cross-validate activity using both models and correlate with molecular targets .

- Dose-Dependent Effects: Re-evaluate EC₅₀ values across concentrations (1–100 μM) to identify non-linear responses caused by off-target interactions.

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to separate assay-specific noise from true bioactivity trends. Reproducibility is confirmed through triplicate runs with blinded samples .

Advanced Question: How can molecular docking simulations be applied to predict the binding affinity of this compound with neurological targets?

Methodological Answer:

- Target Selection: Prioritize receptors with established roles in neuroactivity (e.g., NMDA, GABA-A).

- Docking Workflow:

- Prepare the ligand (Z-isomer) and receptor (PDB: 6WKP for GABA-A) using AutoDock Vina.

- Define the binding site around the orthosteric pocket (grid box: 20 ų).

- Analyze poses for hydrogen bonds (e.g., between the hydrazide NH and Glu155) and hydrophobic contacts (3-isopropyl with Leu129).

- Validation: Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values (≈12 μM in GABA-A assays) .

Advanced Question: What are the challenges in interpreting NMR spectra due to dynamic isomerization in solution, and how can they be mitigated?

Methodological Answer:

- Dynamic Effects: The hydrazide moiety may exhibit slow keto-enol tautomerism, broadening NH signals.

- Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.